1-Methyl-3-(3-nitrophenyl)imidazolidin-2-one
Description
Significance of Imidazolidin-2-one Scaffolds in Advanced Organic Synthesis
The imidazolidin-2-one scaffold, a five-membered cyclic urea (B33335), is a privileged structural motif that is omnipresent in a wide array of chemical entities, including pharmaceuticals, natural products, and advanced materials. mdpi.com Its significance stems from its rigid, planar structure and its capacity for diverse substitutions at the nitrogen atoms, which allows for the fine-tuning of steric and electronic properties.
Imidazolidin-2-ones are integral to medicinal chemistry and drug discovery. nih.gov Derivatives of this scaffold have demonstrated a broad spectrum of biological activities. mdpi.comresearchgate.net The core structure acts as a versatile pharmacophore that can interact with various biological targets. For instance, compounds incorporating the imidazolidin-2-one ring are found in FDA-approved drugs such as the antibiotic azlocillin (B1666447) and the antihypertensive agent imidapril. nih.govatamanchemicals.comwikipedia.org Furthermore, this scaffold is a key component in molecules developed as HIV protease inhibitors and other antiviral agents. researchgate.netnih.gov
In the realm of synthetic organic chemistry, imidazolidin-2-ones serve as crucial intermediates and chiral auxiliaries. mdpi.comnih.gov Their stereochemically defined structure is exploited in asymmetric synthesis to control the formation of new stereocenters. Numerous synthetic strategies have been developed for their construction, including the carbonylation of 1,2-diamines, catalytic diamination of alkenes, and intramolecular hydroamination of ureas, highlighting the continuous effort to access these valuable molecules through efficient and sustainable methods. mdpi.comacs.org The development of these synthetic protocols indicates a high level of interest in this class of compounds. nih.gov
The applications of the imidazolidin-2-one scaffold are diverse, as summarized in the table below.
| Application Area | Specific Use |
| Medicinal Chemistry | Core structure in antiviral (e.g., HIV protease inhibitors), anticancer, anti-inflammatory, and antibacterial agents. nih.govresearchgate.netresearchgate.netnih.gov |
| Asymmetric Synthesis | Utilized as chiral auxiliaries to induce stereoselectivity in chemical reactions. mdpi.comnih.gov |
| Peptidomimetics | Act as proline analogues to induce specific secondary structures in peptides. acs.orgnih.gov |
| Synthetic Intermediates | Serve as precursors for the synthesis of vicinal diamines and other complex molecules. mdpi.comnih.gov |
| Materials Science | Used as linkers to attach peptides to biomaterials and nanoparticles. acs.orgnih.gov |
| Industrial Chemistry | Employed as formaldehyde (B43269) scavengers, crosslinking agents, and additives in textiles and coatings. atamanchemicals.comatamanchemicals.com |
Overview of Research Trajectories for 1-Methyl-3-(3-nitrophenyl)imidazolidin-2-one
Specific, in-depth research focusing exclusively on this compound is limited in current scientific literature. However, based on its structure and the well-established chemistry of its constituent parts, several potential research trajectories can be proposed.
Synthetic Approaches: Research into this compound would likely begin with the development of an efficient and regioselective synthesis. General methods for creating 1,3-disubstituted imidazolidin-2-ones could be adapted. A plausible route involves the reaction of N-methyl-N'-(3-nitrophenyl)ethylenediamine with a carbonylating agent like phosgene (B1210022), triphosgene, or carbonyldiimidazole (CDI). mdpi.comnih.gov Another modern approach could be a palladium-catalyzed carboamination reaction between an appropriately substituted N-allylurea and an aryl bromide. nih.gov
Medicinal Chemistry Exploration: The presence of the 3-nitrophenyl group suggests a strong potential for investigation in medicinal chemistry. Nitroaromatic compounds are known to be key components in various therapeutic agents, often acting as bioisosteres or participating in bioreductive activation. Research could focus on evaluating this compound and its analogues for various biological activities. For instance, related nitro-substituted imidazolidine (B613845) derivatives have been synthesized and tested for antifungal properties. researchgate.net Therefore, screening this compound against a panel of bacterial, fungal, or cancer cell lines would be a logical research direction.
Chemical Probe Development: The nitro group can serve as a handle for further chemical modification. It can be reduced to an amine, which can then be functionalized to attach fluorescent tags, biotin, or other reporter groups. This would enable the use of the molecule as a chemical probe to study biological systems or as a building block for more complex molecular architectures.
Materials Science Applications: As with other imidazolidin-2-one scaffolds, this compound could be explored for its potential in materials science. acs.org The aromatic nitrophenyl group could influence properties such as thermal stability, solubility, and intermolecular interactions (e.g., π-π stacking), making it a candidate for incorporation into polymers or organic electronic materials.
Below is a table outlining the key properties of the subject compound.
| Property | Value |
| CAS Number | 1522718-34-8 bldpharm.com |
| Molecular Formula | C10H11N3O3 |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | This compound |
Future research on this compound would likely focus on these areas, aiming to first establish efficient synthetic routes and then explore its utility in medicinal and materials applications, thereby expanding the chemical space and potential uses of substituted imidazolidin-2-ones.
Properties
IUPAC Name |
1-methyl-3-(3-nitrophenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-11-5-6-12(10(11)14)8-3-2-4-9(7-8)13(15)16/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPMDCBXXHJOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Pathways of 1 Methyl 3 3 Nitrophenyl Imidazolidin 2 One and Analogues
Mechanistic Investigations of Imidazolidin-2-one Formation
The synthesis of the imidazolidin-2-one scaffold is a cornerstone of heterocyclic chemistry, with several mechanistic pathways being explored to optimize efficiency and control selectivity. These routes often involve the careful orchestration of nucleophilic attacks, the management of reactive intermediates, and the dynamics of ring closure.
The fundamental approach to constructing the imidazolidin-2-one ring involves the reaction of a 1,2-diamine with a carbonylating agent. The generally accepted mechanism begins with a nucleophilic attack by one of the amino groups of the diamine substrate on the electrophilic carbonyl carbon of the carbonyl source. mdpi.com This initial step forms an intermediate that subsequently undergoes an intramolecular acyl nucleophilic substitution. mdpi.com The second amino group acts as the intramolecular nucleophile, attacking the carbonyl carbon to displace leaving groups and form the stable five-membered cyclic urea (B33335). mdpi.com
Alternative pathways involve the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl)urea derivatives. mdpi.com The proposed mechanism for this transformation initiates with the formation of an oxonium cation, which then undergoes intramolecular cyclization to yield a 5-alkoxyimidazolidin-2-one intermediate. mdpi.comnih.gov Subsequent acid-promoted elimination of an alcohol molecule from this intermediate generates a reactive iminium cation, which is a key branch point in the reaction pathway leading to the final substituted imidazolidin-2-one product. mdpi.comnih.gov
Isocyanates are frequently employed as precursors in the synthesis of imidazolidin-2-ones. They react readily with allylic amines to form N-allylurea substrates, which can then be cyclized in subsequent steps. nih.govorganic-chemistry.org This approach is advantageous as it allows for the straightforward construction of the core urea structure before the ring-forming reaction.
In syntheses that utilize carbon dioxide (CO₂) or its equivalents like carbonyldiimidazole (CDI) as the carbonyl source, carbamate (B1207046) species are crucial intermediates. mdpi.commdpi.com When reacting with a diamine, CO₂ can form a carbamate intermediate. mdpi.com This intermediate can then lead to the final product through two primary routes: dehydration to an isocyanate followed by a rapid intramolecular cyclization, or a direct intramolecular nucleophilic attack of the second amino group on the carbamate moiety. mdpi.com The specific pathway often depends on the catalyst and reaction conditions employed. For instance, ceria-catalyzed reactions are proposed to proceed via the direct attack mechanism on a carbamate species formed on the catalyst surface. mdpi.com The use of N-alkyl carbamoylimidazoles as stable, solid isocyanate surrogates further highlights the centrality of these intermediates, allowing for the controlled generation of the reactive isocyanate functionality upon demand. researchgate.netorganic-chemistry.orgnih.gov
In the acid-catalyzed cyclization of urea derivatives, the regioselectivity of the final product is determined by the fate of the intermediate iminium cation. mdpi.com This cation can either react directly with a nucleophile to yield a 5-substituted product or undergo a deprotonation-protonation sequence to form an isomeric iminium cation, which then leads to the 4-substituted regioisomer. mdpi.comnih.gov Quantum chemistry calculations and control experiments have been used to rationalize the high regioselectivity observed under specific conditions, which favor the formation of the 4-substituted product. mdpi.comnih.gov Furthermore, computational studies using density functional theory (DFT) have provided deeper mechanistic insights, revealing that the cyclization of deprotonated propargylic ureas can proceed either through a direct cyclization or via an allenamide intermediate, depending on the substrate's structure. organic-chemistry.orgacs.org
Degradation and Transformation Mechanisms
Imidazolidin-2-one analogues, particularly those with imino functional groups, can undergo various degradation and transformation reactions, such as hydrolysis and oxidation. Understanding these mechanisms is essential for predicting the stability and reactivity of these compounds.
The acid-catalyzed hydrolysis of 4-iminoimidazolidin-2-ones, such as 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one analogues, has been shown to yield hydantoins as the exclusive products. rsc.orgresearchgate.net The mechanism involves the generation of the same tetrahedral intermediate that is formed during the cyclization of hydantoic acid amides to hydantoins. researchgate.netrsc.org
Kinetic studies performed in hydrochloric acid (0.001–1 M HCl) revealed that the hydrolysis is zero-order with respect to the acid concentration. rsc.orgresearchgate.net This is because the imine substrates are fully protonated under the studied acidic conditions. researchgate.netresearchgate.net The rate-determining step is the nucleophilic attack of a water molecule on the protonated imine. rsc.orgresearchgate.net A solvent kinetic isotope effect (kH/kD) of 1.72 supports a mechanism where this water attack occurs in concert with a proton transfer from the attacking water molecule to a second water molecule. rsc.org
| Compound Analogue | Substitution at C5 | Observed Rate Constant (k_obs x 10^4 s⁻¹) | Reaction Order in [H⁺] | Product |
|---|---|---|---|---|
| 1a | None | 0.25 | Zero | Hydantoin |
| 1b | 5-methyl | 0.62 | Zero | Hydantoin |
| 1c | 5,5-dimethyl | 2.80 | Zero | Hydantoin |
Data derived from studies on 4-nitrophenyl analogues. researchgate.net
Certain substituted iminoimidazolidin-2-ones are susceptible to chemoselective autoxidation, particularly at the C5 position. researchgate.net For instance, 4-imino-1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2-one undergoes autoxidation in solutions like DMSO-d₆, acetonitrile-d₃, or refluxing ethanol (B145695) to form its corresponding 5-hydroxy derivative. researchgate.net A minor product, bis(imidazolidin-5-yl) peroxide, has also been isolated from this process. researchgate.net
This reactivity is highly dependent on the substitution pattern at the C5 position. Analogues without a substituent at C5 or with two methyl groups (a gem-dimethyl arrangement) at C5 were found to be stable against autoxidation. researchgate.net The unique reactivity of the 5-monomethylated compound is attributed to the methyl group enhancing the population of the enamine tautomer. This tautomerization makes the tertiary hydrogen at the C5 position susceptible to single-electron attack by oxygen, leading to the formation of a hydroperoxide intermediate which then converts to the stable 5-hydroxy product. researchgate.net
| Compound Analogue | Substitution at C5 | Reactivity towards Autoxidation | Major Product |
|---|---|---|---|
| 1a | None | Stable | No reaction |
| 1b | 5-methyl | Reactive | 5-hydroxy derivative |
| 1c | 5,5-dimethyl | Stable | No reaction |
Data derived from studies on 4-nitrophenyl analogues. researchgate.net
Stereochemical Aspects of Reactivity and Product Formation (e.g., Diastereomer Control)
The stereochemistry of reactions involving imidazolidin-2-one analogues, such as those with nitrovinyl substituents, is a critical aspect influencing the final product structure. In cycloaddition reactions, for instance, the spatial arrangement of substituents can lead to the preferential formation of one stereoisomer over others.
Quantum-chemical studies and experimental results on related heterocyclic compounds, like the reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide, show that only one specific product, 1-methyl-3-(trans-2-nitrovinyl)-Δ3-pyrroline, is formed. mdpi.com This high degree of stereoselectivity is dictated by the polar nature of the reaction mechanism. mdpi.com Theoretical models suggest that while multiple conformational isomers are possible for the product, NMR structural experiments confirm the predominance of the one with trans isomerism on the nitrovinyl segment. mdpi.com
In the context of imidazolidinones, the introduction of chiral centers, for example at the 5-position of the ring, would make diastereomeric control a key consideration during synthesis and subsequent reactions. The approach of reactants to the heterocyclic ring would be influenced by the existing stereocenter, leading to potential diastereoselectivity in product formation. While specific studies on diastereomer control for 1-methyl-3-(3-nitrophenyl)imidazolidin-2-one are not detailed, the principles observed in analogous heterocyclic systems underscore the importance of stereochemical factors in determining reaction outcomes.
Kinetic and Thermodynamic Considerations in Reactions
The kinetics and thermodynamics of reactions involving imidazolidin-2-one analogues, particularly the interconversion between hydantoic acid amides and iminoimidazolidinones, are governed by factors such as proton exchange dynamics, the nature of the rate-limiting step, and geometric isomerism.
Proton Exchange Dynamics in Iminoimidazolidinones
Proton exchange is fundamental to the chemical transformations of iminoimidazolidinones, especially in aqueous or protic environments. The imino group (-C=NH) contains a nitrogen atom that can be readily protonated. This protonation is a crucial initial step in many reactions, including hydrolysis.
Determination of Rate-Limiting Steps in Cyclization and Hydrolysis
In the context of related 4-imino-imidazolidin-2-ones, kinetic studies have been instrumental in elucidating the mechanisms of their hydrolysis and the reverse cyclization reaction of hydantoic acid amides. rsc.orgresearchgate.net The hydrolysis of these imines and the cyclization of the corresponding amides proceed through a common tetrahedral intermediate. rsc.orgresearchgate.net
Key findings from kinetic studies include:
Hydrolysis: The acid-catalyzed hydrolysis of 5-substituted 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones was found to be zero order with respect to proton concentration in the 0.001–1 M HCl range. rsc.orgresearchgate.net This indicates that the imine is fully protonated under these conditions and the transition state carries a single positive charge. rsc.orgresearchgate.net A solvent kinetic isotope effect (kH/kD) of 1.72, along with small steric effects from substitution at the C-5 position, suggests that the rate-limiting step is the attack of a water molecule on the protonated imine. rsc.orgresearchgate.net
Cyclization: By comparing the rates of imine hydrolysis with the rates of cyclization of the corresponding hydantoic acid amides, it was possible to find conditions that allow for kinetic control of the products. rsc.orgresearchgate.net The partitioning of products from the tetrahedral intermediate unequivocally proved that the formation of this intermediate is the rate-determining step in the cyclization of hydantoic acid amides. rsc.orgresearchgate.net
The table below summarizes the conditions and findings related to the rate-limiting steps in these interconnected reactions.
Table 1: Kinetic Data and Rate-Limiting Steps
| Reaction | Compound Class | Conditions | Key Observation | Rate-Limiting Step |
|---|---|---|---|---|
| Hydrolysis | 4-Imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones | 0.001–1 M HCl | Zero order in [H+]; kH/kD = 1.72 | Water attack on the protonated imine |
| Cyclization | Hydantoic acid amides | Acidic | Product partitioning analysis | Formation of the tetrahedral intermediate |
E,Z-Isomerism around the C=N Bond
E,Z-isomerism, a form of stereoisomerism, is possible in compounds containing a carbon-nitrogen double bond (C=N), such as iminoimidazolidinones. docbrown.info This isomerism arises due to the restricted rotation around the double bond. studymind.co.uk The labels 'E' (from the German entgegen, meaning opposite) and 'Z' (from zusammen, meaning together) are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each atom of the double bond. libretexts.org
Z-isomer: The higher-priority groups on each atom of the double bond are on the same side. libretexts.org
E-isomer: The higher-priority groups on each atom of the double bond are on opposite sides. libretexts.org
For a 4-iminoimidazolidin-2-one, the nitrogen of the C=N bond has a lone pair of electrons and a hydrogen atom (or another substituent). The lone pair is typically assigned the lowest priority. pearson.com The C4 atom of the ring is bonded to the exocyclic imino nitrogen and two ring atoms (N3 and C5). The relative priorities of the substituents on C4 and the imino nitrogen would determine whether the E or Z isomer is present or favored.
The interconversion between E and Z isomers can occur, often requiring energy input (e.g., heat or light) to overcome the rotational barrier of the double bond. The stability of each isomer can be influenced by steric hindrance and electronic effects between the substituents. In related N-acylhydrazones, the E isomer is often found to be more stable and therefore predominant. researchgate.net
Table 2: E/Z Isomerism in a Generic 4-Iminoimidazolidinone
| Isomer | Arrangement of High-Priority Groups | Illustrative Condition |
|---|---|---|
| Z-Isomer | On the same side of the C=N bond | Sterically less hindered substituents might favor this form. |
| E-Isomer | On opposite sides of the C=N bond | Often the more stable form due to reduced steric clash. |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 3 3 Nitrophenyl Imidazolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 1-Methyl-3-(3-nitrophenyl)imidazolidin-2-one, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide critical insights into its structure and conformational behavior.
¹H NMR Spectroscopic Analysis: Chemical Shifts, Coupling Constants, and Exchange Phenomena
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group, the imidazolidinone ring, and the 3-nitrophenyl substituent.
Methyl Protons: The protons of the N-methyl group (N-CH₃) would likely appear as a sharp singlet in the upfield region of the spectrum, typically around 2.8-3.0 ppm.
Imidazolidinone Ring Protons: The two methylene (B1212753) groups of the imidazolidinone ring (-CH₂-CH₂-) are diastereotopic, meaning they are chemically non-equivalent. Therefore, they are expected to give rise to complex multiplets. The protons on the carbon adjacent to the methyl-substituted nitrogen (N1-CH₂) would likely resonate at a slightly different chemical shift compared to the protons on the carbon adjacent to the aryl-substituted nitrogen (N3-CH₂). These protons would exhibit geminal coupling to each other and vicinal coupling to the protons on the adjacent methylene group, resulting in complex splitting patterns, likely in the range of 3.2-4.0 ppm.
Aromatic Protons: The 3-nitrophenyl group will display a characteristic pattern in the downfield (aromatic) region of the spectrum, typically between 7.5 and 8.5 ppm. The nitro group is a strong electron-withdrawing group, which deshields the aromatic protons. The proton at the C2' position (ortho to the nitro group and adjacent to the point of attachment to the imidazolidinone ring) is expected to be the most deshielded, appearing as a triplet or a narrow multiplet. The proton at the C6' position (ortho to the point of attachment) would likely appear as a doublet of doublets. The proton at the C4' position (para to the point of attachment) would also be a doublet of doublets, and the proton at the C5' position (meta to the nitro group) would likely be a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| N-CH ₃ | 2.8 - 3.0 | s | - |
| N1-CH ₂ | 3.2 - 3.6 | m | - |
| N3-CH ₂ | 3.6 - 4.0 | m | - |
| Ar-H (C2') | 8.2 - 8.4 | t or m | - |
| Ar-H (C4') | 7.9 - 8.1 | dd | - |
| Ar-H (C5') | 7.5 - 7.7 | t | - |
| Ar-H (C6') | 7.8 - 8.0 | dd | - |
s = singlet, t = triplet, dd = doublet of doublets, m = multiplet
Dynamic processes such as ring puckering or restricted rotation around the N-aryl bond could lead to exchange phenomena observable by variable-temperature NMR studies. This might manifest as broadening of signals at certain temperatures.
¹³C NMR Spectroscopic Analysis: Assignment of Heterocyclic Carbons and Substituent Effects
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Carbonyl Carbon: The carbonyl carbon (C=O) of the imidazolidinone ring is expected to have the most downfield chemical shift, typically in the range of 155-165 ppm.
Aromatic Carbons: The carbons of the 3-nitrophenyl ring will resonate in the aromatic region (110-150 ppm). The carbon bearing the nitro group (C3') and the carbon attached to the nitrogen of the imidazolidinone ring (C1') will be significantly deshielded. The other aromatic carbons will have chemical shifts influenced by the electronic effects of the nitro and imidazolidinone substituents.
Imidazolidinone Ring Carbons: The two methylene carbons of the imidazolidinone ring are expected to appear in the range of 40-50 ppm.
Methyl Carbon: The N-methyl carbon will be the most upfield signal, typically around 30-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | 155 - 165 |
| Ar-C (C1') | 140 - 145 |
| Ar-C (C2') | 120 - 125 |
| Ar-C (C3') | 148 - 152 |
| Ar-C (C4') | 125 - 130 |
| Ar-C (C5') | 120 - 125 |
| Ar-C (C6') | 115 - 120 |
| N1-C H₂ | 45 - 50 |
| N3-C H₂ | 40 - 45 |
Two-Dimensional NMR Techniques (EXSY, HMQC, HMBC, NOESY) for Conformational and Exchange Studies
To unambiguously assign the ¹H and ¹³C signals and to probe the three-dimensional structure and dynamics, a suite of 2D NMR experiments would be essential.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the methylene and methyl signals in both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It would be crucial for assigning the quaternary carbons (C=O, C1', C3') and for confirming the connectivity between the 3-nitrophenyl ring and the imidazolidinone ring.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, helping to trace the connectivity within the imidazolidinone ring and the aromatic system.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing valuable information about the molecule's conformation, such as the orientation of the 3-nitrophenyl ring relative to the imidazolidinone ring.
EXSY (Exchange Spectroscopy): If any dynamic processes are occurring on the NMR timescale, EXSY can be used to study the rates and pathways of these exchanges.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Vibrational Analysis of Key Functional Groups (e.g., Carbonyl, Nitro, Imidazolidinone Ring)
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl group, the nitro group, and the vibrations of the imidazolidinone and aromatic rings.
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹, characteristic of the amide carbonyl in a five-membered ring.
Nitro (NO₂) Stretches: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
C-N Stretches: The C-N stretching vibrations of the imidazolidinone ring and the N-aryl bond will appear in the fingerprint region, likely between 1200 and 1400 cm⁻¹.
Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretches: The methyl and methylene groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Amide) | Stretch | 1680 - 1720 | Strong, Sharp |
| NO₂ (Nitro) | Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ (Nitro) | Symmetric Stretch | 1340 - 1380 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound will be dominated by the electronic transitions of the 3-nitrophenyl chromophore. The imidazolidinone and methyl groups are not expected to have significant absorption in the standard UV-Vis range (200-800 nm).
The 3-nitrophenyl group contains a conjugated π-system, and the presence of the electron-withdrawing nitro group will influence the energies of the electronic transitions. One would expect to observe π → π* transitions, which are typically strong absorptions. The n → π* transition of the nitro group might also be observable, though it is often weaker and can be obscured by the more intense π → π* bands. The exact position of the absorption maxima (λmax) would depend on the solvent used due to solvatochromic effects. It is anticipated that there will be at least one strong absorption band in the UV region, likely between 250 and 350 nm, corresponding to the π → π* transition of the nitrophenyl system.
Spectrophotometric Applications in Kinetic and Mechanistic Studies
No published studies utilizing UV-Vis spectrophotometry to investigate the reaction kinetics or mechanisms of this compound were found. While this technique is commonly employed for such purposes, particularly with nitroaromatic compounds that possess strong chromophores, specific applications to this molecule are not documented.
Mass Spectrometry (MS)
Molecular Weight Determination and Fragmentation Pattern Analysis
Specific mass spectrometry data, including experimentally determined molecular weight and detailed fragmentation patterns for this compound, is not available in the reviewed literature. The theoretical molecular weight can be calculated from its chemical formula (C10H11N3O3), but experimental data and fragmentation analysis, which are crucial for structural confirmation and understanding the molecule's stability under ionization, have not been reported.
X-ray Diffraction (XRD) and Crystallography
Solid-State Structural Determination and Confirmation of Diastereomeric Ratios
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical data such as its crystal system, space group, unit cell dimensions, and precise solid-state conformation are unknown. As the molecule is not chiral, the issue of diastereomeric ratios is not applicable.
Theoretical and Computational Chemistry Studies on 1 Methyl 3 3 Nitrophenyl Imidazolidin 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT is used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. For a molecule like 1-methyl-3-(3-nitrophenyl)imidazolidin-2-one, DFT can elucidate its fundamental electronic characteristics and predict its reactivity.
Electronic Structure Analysis and Bonding Characteristics
DFT calculations are instrumental in analyzing the electronic structure of molecules. This involves determining the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
For heterocyclic compounds, DFT methods like B3LYP with a 6-31G(d,p) basis set are commonly used to calculate these electronic properties. camjol.inforesearchgate.net The analysis of the electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify the electrophilic and nucleophilic sites within the molecule. In this compound, the nitro (NO2) group, being a strong electron-withdrawing group, significantly influences the electronic distribution across the phenyl ring and the imidazolidin-2-one core. acs.org This leads to a delocalization of electron density, which can be quantified using Natural Bond Orbital (NBO) analysis. NBO analysis provides insights into intramolecular charge transfer and conjugative interactions. camjol.infonih.gov
Note: These values are representative examples based on similar compounds and serve to illustrate the type of data generated from DFT calculations.
Bonding characteristics, such as bond lengths and angles, are also accurately predicted by DFT. For instance, calculations on nitroaromatic compounds have shown that the C-N bond connecting the nitro group to the phenyl ring is often shorter than a typical single bond, indicating some degree of double bond character due to resonance. pku.edu.cnresearchgate.net
Energetic Profiles of Reaction Pathways and Transition States
DFT is also a powerful tool for exploring the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of reaction kinetics and thermodynamics.
For a molecule like this compound, DFT could be used to study various potential reactions, such as nucleophilic aromatic substitution on the nitrophenyl ring or reactions involving the imidazolidinone core. The calculations would identify the most likely reaction pathways by comparing the energy barriers of different possible mechanisms. researchgate.net For example, studies on the hydrolysis of polychlorinated polynitrobenzenes have used DFT to show that dechlorination is kinetically favored over denitration by comparing the respective transition state energies. acs.org
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum methods are excellent for electronic properties, they are computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a classical mechanics-based approach to simulate the motion and interaction of atoms and molecules.
Conformational Analysis and Relative Stability of Isomers
The imidazolidin-2-one ring is not planar and can adopt several conformations (e.g., envelope, twist). Furthermore, rotation around the single bond connecting the phenyl ring to the nitrogen atom of the imidazolidinone ring can lead to different rotational isomers (rotamers). MD simulations are particularly well-suited for exploring the conformational landscape of a molecule. mdpi.comhilarispublisher.com
By simulating the molecule's movement over time (typically nanoseconds to microseconds), MD can identify the most stable, low-energy conformations and the energy barriers between them. mdpi.comnih.gov These simulations reveal the flexibility of the molecule and the preferred spatial arrangement of its constituent parts. For related imidazolidine (B613845) derivatives, MD simulations have been used to identify stable binding conformations when interacting with biological targets. nih.gov The relative stability of different conformers or diastereomers can be quantified by calculating their potential energies using MM force fields.
Table 2: Example of Conformational Analysis Data from MD Simulations
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 30° ± 10° | 0.00 | 65% |
| B | 150° ± 10° | 1.25 | 25% |
| C | -90° ± 15° | 2.50 | 10% |
Note: This table is a hypothetical representation of results from a conformational analysis, illustrating how different stable states and their populations are determined.
Modeling of Intermolecular Interactions and Solvent Effects
The choice of solvent can significantly impact a molecule's properties. nih.gov For instance, polar solvents may stabilize charge-separated states and influence the electronic absorption spectra, a phenomenon that can be studied computationally. sci-hub.se Combined DFT and MD approaches can be used to understand how intermolecular interactions, such as hydrogen bonding and π-stacking, influence the behavior of heteroaromatic molecules in solution. rsc.org
Advanced Computational Analyses
Beyond standard DFT and MD, other computational techniques can provide further specialized insights.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to define atomic properties and characterize the nature of chemical bonds, including weak non-covalent interactions.
Hirshfeld Surface Analysis: This is a graphical method used to visualize and quantify intermolecular interactions in crystal structures. By mapping properties onto the surface, one can identify and analyze different types of contacts, such as hydrogen bonds and π-π stacking. acs.org
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the interaction of a small molecule with a protein target. nih.govnih.govresearchgate.net For this compound, docking could be used to hypothesize potential biological targets.
These advanced methods, built upon the foundations of quantum and molecular mechanics, provide a comprehensive theoretical framework for understanding the chemical and physical properties of this compound from the electronic to the macroscopic scale.
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Bonds
No specific data from Natural Bond Orbital (NBO) analysis for this compound is available in the reviewed literature. An NBO analysis would typically provide insights into the donor-acceptor interactions within the molecule, quantifying the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. This analysis helps in understanding the nature of bonding and intramolecular interactions.
Energy Decomposition Analysis (EDA)
Similarly, no specific data from Energy Decomposition Analysis (EDA) for this compound could be found. EDA is a computational method used to break down the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms. This analysis is valuable for understanding the fundamental nature of chemical bonds and intermolecular forces.
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes for Substituted Imidazolidin-2-ones
The synthesis of the imidazolidin-2-one core is a well-established area of research, yet the quest for milder, more efficient, and versatile methods continues. mdpi.comresearchgate.net Traditional routes often rely on the carbonylation of diamines, which can involve hazardous reagents and harsh conditions. acs.org Emerging research is focused on overcoming these limitations.
One promising direction is the development of pseudo-multicomponent, one-pot protocols. For instance, a method has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones that begins with the in situ formation of a Schiff base from a diamine, followed by reduction and cyclization with carbonyldiimidazole (CDI). mdpi.comnih.gov This approach is lauded for its efficiency and adherence to green chemistry principles, achieving yields between 55% and 81%. mdpi.com
Another innovative strategy involves the intramolecular hydroamidation of propargylic ureas. An organo-catalyzed approach using the phosphazene base BEMP has demonstrated excellent chemo- and regioselectivity, affording highly substituted imidazolidin-2-ones under ambient conditions with remarkably short reaction times. acs.org Additionally, palladium-catalyzed intramolecular diamination reactions represent a direct method for oxidative alkene transformation to yield cyclic ureas. organic-chemistry.org These methods offer significant advantages in terms of atom economy and functional group tolerance, providing new avenues for the synthesis of derivatives of 1-Methyl-3-(3-nitrophenyl)imidazolidin-2-one.
A summary of various modern synthetic approaches is presented below.
| Synthetic Strategy | Key Features | Catalyst/Reagent | Typical Yields | Reference |
| Pseudo-Multicomponent Reaction | One-pot, in situ Schiff base formation, reduction, and cyclization. | Carbonyldiimidazole (CDI), NaBH₄ | 55-81% | mdpi.comnih.gov |
| Intramolecular Hydroamidation | Base-catalyzed cyclization of propargylic ureas. | Phosphazene Base (BEMP) | High (quantitative conversion) | acs.org |
| Oxidative Alkene Diamination | Direct oxidative transformation of alkenes. | Pd₂(dba)₃/Xantphos, Iodosobenzene diacetate | Good | organic-chemistry.org |
| Acid-Catalyzed Cyclization | Reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. | Trifluoroacetic Acid (TFA) | Good to High | nih.gov |
| Metal-Catalyzed Diamination | Intramolecular diamination of alkenes, allenes, and alkynes. | Palladium, Copper, Gold | Good to Excellent | mdpi.com |
Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Yield
Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems is crucial for improving the synthesis of substituted imidazolidin-2-ones. Research is moving beyond traditional catalysts to explore more sustainable and highly selective options.
Metal Catalysis: Palladium-based catalysts have been extensively studied for reactions such as the carboamination of allylic ureas and aryl bromides. mdpi.com Wolfe et al. have detailed this methodology, providing insights into its broad scope and mechanism. mdpi.com More recently, chiral pyridine-oxazoline ligands have been used in Pd(II)-catalyzed diamination of 1,3-dienes to achieve high yields and excellent enantioselectivities under mild conditions. mdpi.com Copper-mediated strategies have also been employed for the diamination of N-allylic ureas. mdpi.com Furthermore, cost-effective alkaline earth metal catalysts, such as those based on magnesium, calcium, and strontium, have been shown to be effective for the atom-efficient, one-pot synthesis of functionalized imidazolidin-2-ones from terminal alkynes and isocyanates. nih.gov
Organocatalysis: A significant shift towards metal-free catalysis is evident. The use of organocatalysts like the phosphazene base BEMP for the intramolecular hydroamidation of propargylic ureas showcases the potential of these systems to achieve high efficiency under ambient conditions. acs.org Guanidine bases have also been successfully employed in similar transformations. acs.org These catalysts are often less toxic and more stable than their metal-based counterparts, aligning with the principles of green chemistry.
| Catalytic System | Reaction Type | Key Advantages | Reference |
| Palladium Complexes | Asymmetric Diamination, Carboamination | High yields, excellent enantioselectivity | mdpi.com |
| Copper Salts | Oxidative Amination | Effective for N-allyl ureas | mdpi.com |
| Alkaline Earth Metals (Mg, Ca, Sr) | Cascade Cycloaddition | Atom-efficient, cost-effective, mild conditions | nih.gov |
| Phosphazene Bases (e.g., BEMP) | Intramolecular Hydroamidation | Metal-free, extremely fast, ambient conditions | acs.org |
| Cerium Oxide (CeO₂) | Carbonylation with CO₂ | Heterogeneous, recyclable catalyst | mdpi.com |
Deeper Mechanistic Insights through Advanced Analytical Techniques
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For imidazolidin-2-one synthesis, researchers are combining experimental studies with advanced analytical and computational techniques to elucidate complex reaction pathways.
For example, in the copper-catalyzed oxidative amination of N-allyl ureas, mechanistic studies suggest the formation of an amidyl radical which undergoes a 5-exo-trig cyclization. mdpi.com Similarly, the mechanism for palladium-catalyzed carboamination is proposed to involve an initial oxidative addition of an aryl bromide to Pd(0), followed by syn-insertion of the alkene into the newly formed Pd-N bond and subsequent reductive elimination. mdpi.com
In an acid-catalyzed reaction forming 4-substituted imidazolidin-2-ones, the proposed mechanism involves the initial formation of an oxonium cation, intramolecular cyclization, and subsequent elimination to form an iminium cation intermediate. nih.gov The regioselectivity of the final nucleophilic attack is a key aspect of this pathway. nih.gov The use of Density Functional Theory (DFT) has been instrumental in understanding the base-catalyzed synthesis from propargylic ureas, suggesting that the reaction proceeds through a base-mediated isomerization to an allenamide intermediate, which is the most feasible pathway. acs.org
These detailed mechanistic investigations, supported by techniques like kinetic analysis, isotopic labeling, and in situ spectroscopy, are crucial for rationally designing more efficient and selective syntheses for specific targets like this compound.
Computational Design and Prediction of Imidazolidin-2-one Reactivity and Transformations
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful predictive capabilities that can accelerate the discovery and development of new synthetic methodologies. springernature.com For the imidazolidin-2-one scaffold, computational approaches are being used to design novel derivatives, predict their reactivity, and understand reaction outcomes.
Quantum chemistry calculations, for example, have been successfully used to rationalize the high regioselectivity observed in the acid-catalyzed synthesis of 4-(het)arylimidazoldin-2-ones. nih.gov By calculating the relative energies of key intermediates, researchers can predict which regioisomer is more likely to form, guiding the experimental design. nih.gov
Similarly, DFT studies have provided crucial insights into reaction mechanisms, as seen in the organo-catalyzed synthesis of imidazolidin-2-ones, where calculations supported a proposed allenamide pathway. acs.org Computational semi-empirical simulations have also been employed to rationalize the factors influencing whether mono- or di-acylation occurs in reactions involving imidazolidine-2-thione. nih.gov
Looking forward, the integration of machine learning and artificial intelligence with high-performance computing will enable the in silico design of imidazolidin-2-one derivatives with desired properties. llnl.gov These platforms can predict reactivity, optimize reaction conditions, and even propose novel synthetic routes, significantly reducing the experimental effort required to synthesize new compounds like this compound with tailored functionalities. springernature.comllnl.gov
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Key signals include the methyl group singlet (~2.8 ppm, 3H) and aromatic protons (δ 7.2–8.2 ppm) from the 3-nitrophenyl moiety. The imidazolidinone carbonyl appears at ~157 ppm in 13C NMR .
- X-ray Crystallography : SHELX refinement (SHELXL) confirms bond lengths (e.g., C=O at ~1.22 Å) and intermolecular interactions. ORTEP-3 is used for visualizing hydrogen-bonding networks, critical for understanding crystal packing .
What catalytic systems (e.g., copper, gold) enable regioselective functionalization of the imidazolidinone core, and how do they compare mechanistically?
Q. Advanced Research Focus
- Copper Catalysts : Enable CDC reactions with terminal alkynes (e.g., 3-nitrophenylacetylene) via single-electron transfer (SET) pathways, favoring Markovnikov addition .
- Gold Catalysts : Au(I)/AgOTf systems promote hydroamination of alkenes, yielding branched alkyl-substituted derivatives (e.g., 1-methyl-3-(octan-2-yl)imidazolidin-2-one) with >70% enantiomeric excess (ee). Mechanistic studies suggest ligand-dependent π-activation of alkenes .
Contradiction Analysis : Copper systems often prioritize aryl/alkyne couplings, while gold excels in alkene functionalization. Yield discrepancies arise from competing side reactions (e.g., nitro group reduction in Cu systems) .
How does the nitro group influence hydrogen-bonding patterns and supramolecular assembly in crystalline states?
Advanced Research Focus
The nitro group participates in C–H···O interactions and π-stacking, forming 2D sheets. Graph set analysis (Etter’s rules) reveals R₂²(8) motifs involving the imidazolidinone carbonyl and nitro-O atoms. These interactions enhance thermal stability and solubility profiles, critical for crystallinity studies .
What computational methods predict the nonlinear optical (NLO) properties of this compound, and how do solvent effects modulate these properties?
Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict polarizability (α) and hyperpolarizability (β) values, indicating NLO potential. Solvent interactions (e.g., DMSO vs. chloroform) alter dipole moments via hydrogen bonding, validated by UV-Vis spectroscopy shifts (~10–15 nm bathochromic shifts in polar solvents) .
How can researchers resolve contradictions in reported yields for derivatives synthesized under varying catalytic conditions?
Data Contradiction Analysis
Discrepancies arise from:
- Catalyst Loading : Higher CuI concentrations (>15 mol%) may induce side reactions (e.g., nitro reduction).
- Solvent Effects : Polar aprotic solvents (DMF) favor CDC, while non-polar solvents (toluene) suppress aryl coupling.
- Substrate Ratios : Excess alkyne (2:1) improves yields but risks dimerization. Systematic Design of Experiments (DoE) is recommended to isolate critical variables .
What strategies mitigate challenges in characterizing thermally labile intermediates during synthesis?
Q. Methodological Guidance
- Low-Temperature NMR : Analyze intermediates at –40°C to prevent decomposition.
- Mass Spectrometry (HRMS-ESI) : Confirm molecular ions ([M+H]+) with <2 ppm error.
- In Situ IR : Monitor nitro group stability (νNO₂ ~1520 cm⁻¹) during reactions .
How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?
Advanced Mechanistic Focus
The electron-withdrawing nitro group activates the phenyl ring for meta-directed electrophilic substitution. Frontier Molecular Orbital (FMO) analysis shows a low LUMO energy (–1.8 eV), favoring nucleophilic attack at the nitro-adjacent position. Kinetic studies (Eyring plots) reveal ΔG‡ ~25 kcal/mol for SNAr reactions with amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
